molecular formula C15H17NO2 B13575544 Ethyl 3-naphthalen-2-yl-L-alaninate CAS No. 851901-18-3

Ethyl 3-naphthalen-2-yl-L-alaninate

Cat. No.: B13575544
CAS No.: 851901-18-3
M. Wt: 243.30 g/mol
InChI Key: WMWUVPBDJARXRB-AWEZNQCLSA-N
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Description

Ethyl 3-naphthalen-2-yl-L-alaninate is an ester derivative of the non-proteinogenic amino acid 3-(2-naphthyl)-L-alanine. Its structure comprises a naphthalen-2-yl group attached to the β-carbon of L-alanine, with the carboxylic acid moiety esterified to an ethyl group. The compound is structurally related to aromatic amino acid derivatives, which are widely studied for their bioactive properties .

Properties

CAS No.

851901-18-3

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-naphthalen-2-ylpropanoate

InChI

InChI=1S/C15H17NO2/c1-2-18-15(17)14(16)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9,14H,2,10,16H2,1H3/t14-/m0/s1

InChI Key

WMWUVPBDJARXRB-AWEZNQCLSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)N

Canonical SMILES

CCOC(=O)C(CC1=CC2=CC=CC=C2C=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2S)-2-AMINO-3-(NAPHTHALEN-2-YL)PROPANOATE typically involves the esterification of the corresponding amino acid. One common method includes the reaction of 2-naphthylacetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2S)-2-AMINO-3-(NAPHTHALEN-2-YL)PROPANOATE undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The naphthalene ring can be hydrogenated under high pressure to form tetrahydronaphthalene derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Tetrahydronaphthalene derivatives.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

ETHYL (2S)-2-AMINO-3-(NAPHTHALEN-2-YL)PROPANOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL (2S)-2-AMINO-3-(NAPHTHALEN-2-YL)PROPANOATE involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl L-Phenylalaninate (Ethyl 3-Phenyl-L-Alaninate)

Structural Differences :

  • Molecular Formula: C₁₁H₁₅NO₂ (vs. C₁₅H₁₇NO₂ for the naphthyl analog) .

Physicochemical Properties :

  • The phenyl analog is less lipophilic (lower LogP) due to the smaller aromatic system, which may reduce binding affinity to hydrophobic targets.
  • Ethyl esters of both compounds enhance solubility in organic solvents compared to their free acid forms.

3-(2-Naphthyl)-L-Alanine Hydrochloride

Structural Differences :

  • Functional Group : The hydrochloride salt retains the free carboxylic acid group, unlike the ethyl ester.
  • Molecular Formula: C₁₃H₁₃NO₂·HCl (MW 251.70) .

Physicochemical Properties :

  • Solubility : The hydrochloride salt exhibits higher aqueous solubility due to ionic character, whereas the ethyl ester is more soluble in organic phases.
  • Stability : The ester form is prone to hydrolysis under acidic or basic conditions, unlike the stable hydrochloride salt.

Other Naphthalene Derivatives

Compounds like 1-(3-(methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol () feature additional heterocyclic or amine substituents, diverging significantly from the alaninate backbone.

Data Table: Key Properties of Ethyl 3-Naphthalen-2-yl-L-Alaninate and Analogs

Compound Molecular Formula Molecular Weight Solubility Profile Key Applications
This compound C₁₅H₁₇NO₂ ~251.3 (est.) Low aqueous, high organic Prodrug design, agrochemicals
Ethyl L-phenylalaninate C₁₁H₁₅NO₂ 193.24 Moderate organic solubility Peptide synthesis
3-(2-Naphthyl)-L-alanine HCl C₁₃H₁₃NO₂·HCl 251.70 High aqueous solubility Peptide chemistry

Research Findings and Trends

  • Bioactivity: Naphthyl-substituted amino acids, including ethyl esters, show enhanced antimicrobial and enzyme-inhibitory activities compared to phenyl analogs due to increased hydrophobicity and aromatic surface area .
  • Synthetic Utility : Ethyl esters are preferred in combinatorial chemistry for their stability during coupling reactions, whereas hydrochloride salts are used in aqueous-phase syntheses .
  • Structural Insights : X-ray crystallography (using SHELX programs, ) reveals that the naphthyl group induces distinct conformational preferences in peptides, influencing target binding .

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